N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-12-9-16(22(2)21-12)18(24)23(11-14-5-4-8-26-14)19-20-15-10-13(25-3)6-7-17(15)27-19/h6-7,9-10,14H,4-5,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDZRDNUUVZNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. The benzothiazole intermediate can be synthesized through the condensation of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions. The pyrazole intermediate is prepared by reacting hydrazine with an appropriate diketone.
The final step involves coupling the benzothiazole and pyrazole intermediates with oxolane-2-carboxylic acid under basic conditions to form the desired compound. The reaction is typically carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several carboxamide derivatives, particularly those featuring thiazole/benzothiazole cores and pyrazole/isoxazole moieties. Below is a detailed comparison based on substituents, molecular properties, and biological activities inferred from the evidence.
Structural Analogues and Substituent Effects
Key Observations:
- Benzothiazole vs. Thiazole Cores : The target compound’s benzothiazole core (vs. simpler thiazoles in ) may enhance aromatic stacking interactions in biological systems due to its extended π-system. The 5-methoxy group could further modulate electronic properties and metabolic stability .
- Substituent Diversity : The oxolanylmethyl group in the target compound distinguishes it from analogs with thiophene (e.g., ) or benzamide (e.g., ) substituents. This group likely improves solubility compared to more hydrophobic substituents like 5-methylthiophen-2-yl .
- Biological Implications : The PFOR enzyme inhibition reported for N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide suggests that carboxamide derivatives with electron-withdrawing substituents (e.g., Cl, F) may exhibit enhanced activity against anaerobic targets. The target compound’s methoxy group, being electron-donating, might shift selectivity toward different biological pathways.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW: 439.5 g/mol) is larger than simpler analogs like (MW: 286.7 g/mol), which may impact membrane permeability. However, the oxolanylmethyl group (tetrahydrofuran derivative) could enhance aqueous solubility compared to purely aromatic substituents.
- Hydrogen Bonding: The carboxamide group enables hydrogen bonding, critical for target engagement. The absence of strong hydrogen-bond donors in the target compound (vs. the NH in ) might reduce crystallinity but improve bioavailability.
Biological Activity
N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclooxygenase (COX) enzymes. By binding to the active sites of COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins, leading to a reduction in inflammation and pain. This action is significant because COX enzymes are key players in inflammatory processes.
1. Anti-inflammatory Activity
The compound has demonstrated notable anti-inflammatory properties. In various studies, it has been shown to significantly reduce edema in animal models, comparable to established anti-inflammatory drugs like indomethacin .
2. Analgesic Effects
In addition to its anti-inflammatory activity, this compound also exhibits analgesic effects. The inhibition of COX enzymes leads to decreased levels of pain mediators, thereby alleviating pain symptoms.
Research Findings
A review of recent literature highlights several important findings related to the biological activity of compounds similar to this compound:
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Carrageenan-Induced Edema Model : In this model, compounds similar to the target compound were tested for their ability to reduce paw edema in rats. Results indicated significant reductions in inflammation compared to control groups .
- Histopathological Studies : Investigations into the safety profile of these compounds revealed minimal degenerative changes in vital organs at therapeutic doses, suggesting a favorable safety margin for future clinical applications .
Q & A
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinase ATP-binding pockets).
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with benzothiazole’s methoxy group) using MOE .
How to design analogs for structure-activity relationship (SAR) studies?
Q. Advanced
- Core modifications : Replace the oxolane group with morpholine () or tetrahydropyran () to assess steric effects.
- Bioisosteric replacements : Substitute the benzothiazole with thiadiazole () to evaluate electronic contributions.
- Functional group variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to modulate solubility and potency .
What strategies address poor solubility in biological assays?
Q. Advanced
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound stability.
- Prodrug design : Synthesize phosphate or acetate derivatives for enhanced aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
How to validate target engagement in complex biological systems?
Q. Advanced
- Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of target proteins via Western blotting.
- Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for LC-MS/MS identification.
- SPR/BLI : Measure real-time binding kinetics (e.g., KD values) using surface plasmon resonance or bio-layer interferometry .
Notes
- Avoid referencing commercial suppliers or non-academic databases (e.g., BenchChem).
- All methodologies align with peer-reviewed protocols from synthetic chemistry, biochemistry, and computational pharmacology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
